Cas no 2137442-74-9 (2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide)
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide
- 2137442-74-9
- EN300-1108421
-
- Inchi: 1S/C10H15N3O2/c1-3-12-10(15)7(2)13-5-4-9(14)8(11)6-13/h4-7H,3,11H2,1-2H3,(H,12,15)
- InChI Key: LWYWDLQWSNNHEO-UHFFFAOYSA-N
- SMILES: O=C(C(C)N1C=CC(C(=C1)N)=O)NCC
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 75.4Ų
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108421-0.05g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1108421-0.1g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1108421-0.25g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
| Enamine | EN300-1108421-0.5g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
| Enamine | EN300-1108421-1.0g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 1g |
$1315.0 | 2023-06-10 | ||
| Enamine | EN300-1108421-2.5g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 2.5g |
$2576.0 | 2023-10-27 | |
| Enamine | EN300-1108421-5.0g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 5g |
$3812.0 | 2023-06-10 | ||
| Enamine | EN300-1108421-10.0g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 10g |
$5652.0 | 2023-06-10 | ||
| Enamine | EN300-1108421-1g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 1g |
$1315.0 | 2023-10-27 | |
| Enamine | EN300-1108421-5g |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide |
2137442-74-9 | 95% | 5g |
$3812.0 | 2023-10-27 |
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide
Introduction to 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide (CAS No. 2137442-74-9)
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide, with the CAS number 2137442-74-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,4-dihydropyridines, which are well-known for their diverse biological activities, including calcium channel blocking and anti-inflammatory properties.
The structure of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide is characterized by a 1,4-dihydropyridine ring substituted with an amino group and an N-ethylpropanamide moiety. The unique combination of these functional groups imparts specific pharmacological properties that make it a promising candidate for further research and development.
Recent studies have highlighted the potential of 2-(3-amino-4-oxyo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide in various therapeutic areas. One notable application is its use as a calcium channel blocker. Calcium channel blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The ability of this compound to selectively block calcium channels without significant side effects makes it a valuable addition to the existing arsenal of cardiovascular drugs.
In addition to its cardiovascular benefits, 2-(3-amino-4-oxyo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide has shown promise in anti-inflammatory research. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes. This dual action—calcium channel blocking and anti-inflammatory—positions it as a versatile therapeutic agent.
The pharmacokinetic properties of 2-(3-amino-4-oxyo-1,4-dihydropyridin-1-yl)-N-ethylpropanamide have also been extensively studied. It exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial for its development as an oral medication. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, allowing for once or twice daily dosing regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-amino-4-oxyo-1,4-dihydropyridin-1-y)-N-ethylpropanamide in human subjects. Early results from phase I trials have shown that the compound is well-tolerated with no serious adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-(3-amino-4-oxyo-1,4-dihydropyridin-y)-N-ehtylpropanamide (CAS No. 2137442-74-9) represents a promising new molecule with potential applications in cardiovascular and inflammatory diseases. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
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